molecular formula C14H18N2O4 B11251292 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide

Cat. No.: B11251292
M. Wt: 278.30 g/mol
InChI Key: ZYSCZWONNATTTB-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a pyrrolidinone ring substituted with a 3,4-dimethoxyphenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide typically involves the condensation of 3,4-dimethoxyphenylacetic acid with pyrrolidinone derivatives under specific reaction conditions. One common method involves the use of base-catalyzed Claisen-Schmidt condensation, where 3,4-dimethoxyacetophenone is reacted with a suitable aldehyde in the presence of a base such as potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrrolidinone ring and a 3,4-dimethoxyphenyl group sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide

InChI

InChI=1S/C14H18N2O4/c1-9(17)15-10-6-14(18)16(8-10)11-4-5-12(19-2)13(7-11)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,17)

InChI Key

ZYSCZWONNATTTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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